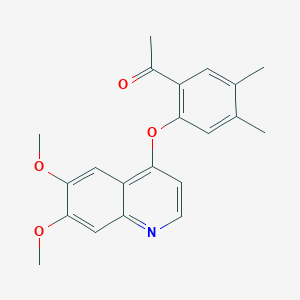
Tgf-beta RI kinase inhibitor VII
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Tgf-beta RI kinase inhibitor VII involves several steps. One common method includes the reaction of 6,7-dimethoxy-4-quinoline with 2-chloro-4,5-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
Tgf-beta RI kinase inhibitor VII undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline moiety is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various quinoline derivatives with altered functional groups .
科学研究应用
Tgf-beta RI kinase inhibitor VII has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Tgf-beta RI kinase inhibitor VII involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
相似化合物的比较
Similar compounds to Tgf-beta RI kinase inhibitor VII include:
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and exhibit similar biological activities.
6,7-Dimethoxyquinoline derivatives: These compounds have similar chemical properties and are used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
属性
分子式 |
C21H21NO4 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
1-[2-(6,7-dimethoxyquinolin-4-yl)oxy-4,5-dimethylphenyl]ethanone |
InChI |
InChI=1S/C21H21NO4/c1-12-8-15(14(3)23)19(9-13(12)2)26-18-6-7-22-17-11-21(25-5)20(24-4)10-16(17)18/h6-11H,1-5H3 |
InChI 键 |
AAUXGXRHLYYHSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)C(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
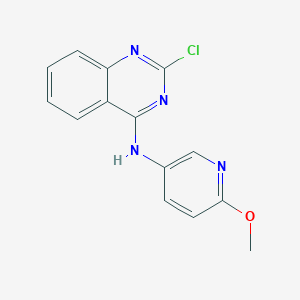
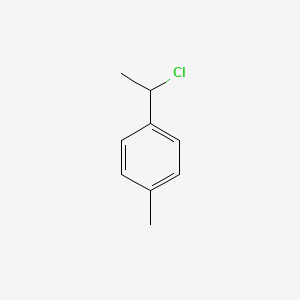
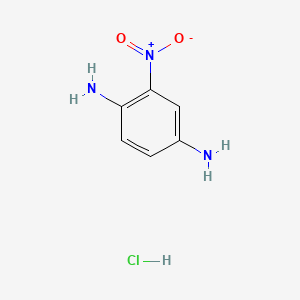
![6-Bromo-2,4,4-trimethyl-2,4-dihydro-1H-benzo[D][1,3]oxazine](/img/structure/B8756275.png)
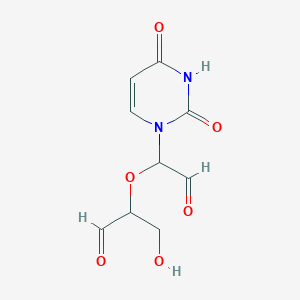
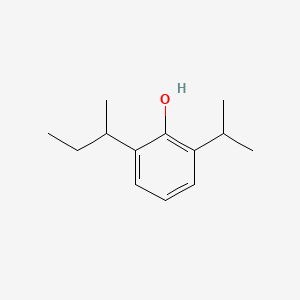
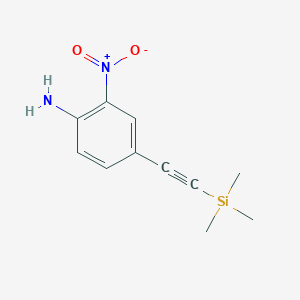
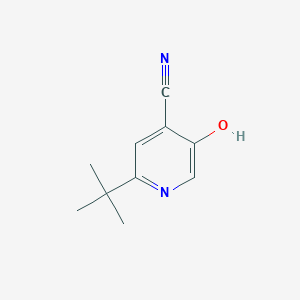
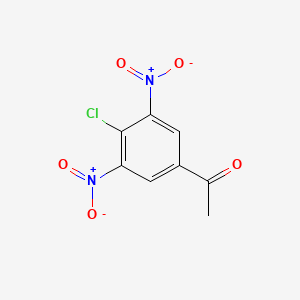
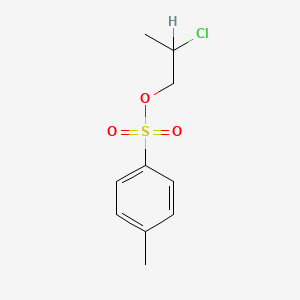
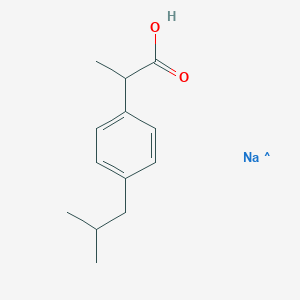
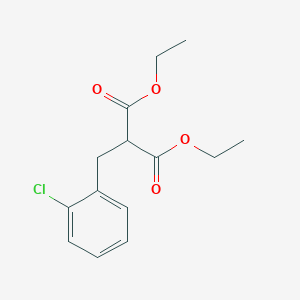
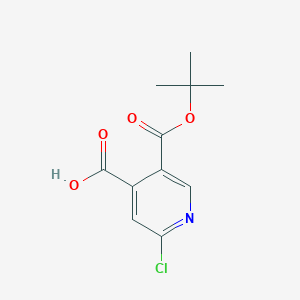
![1H-Pyrrolo[2,3-b]pyridine, 5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-](/img/structure/B8756353.png)
